molecular formula C28H29N5O2 B10898817 4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10898817
M. Wt: 467.6 g/mol
InChI Key: YFNFAEQBJDPYJD-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrazole and pyridine derivatives, followed by their coupling with the hexahydroquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other hexahydroquinoline derivatives, pyrazole derivatives, and pyridine derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H29N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H29N5O2/c1-4-33-16-21(15-30-33)26-25(28(35)32-24-12-17(2)10-11-29-24)18(3)31-22-13-20(14-23(34)27(22)26)19-8-6-5-7-9-19/h5-12,15-16,20,26,31H,4,13-14H2,1-3H3,(H,29,32,35)

InChI Key

YFNFAEQBJDPYJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=NC=CC(=C5)C)C

Origin of Product

United States

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